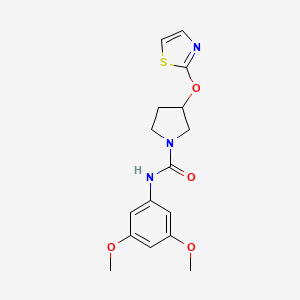

N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-21-13-7-11(8-14(9-13)22-2)18-15(20)19-5-3-12(10-19)23-16-17-4-6-24-16/h4,6-9,12H,3,5,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXLMGOLEMCLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)N2CCC(C2)OC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Thiazole Ring to the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where the thiazole ring is attached to a pre-formed pyrrolidine ring.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or halogens for halogenation.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or reduced carboxamide derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures may interact with enzymes or receptors, modulating their activity. The thiazole ring and the dimethoxyphenyl group could play crucial roles in binding to the active site of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

*Molecular weights are approximate and calculated based on structural formulas.

Key Observations :

- The target compound shares a pyrrolidine carboxamide scaffold with the compound in but differs in substituents, favoring a thiazole ether linkage over a morpholinopyridine-trifluoroethyl system.

- ’s compound retains the 3,5-dimethoxyphenyl group but uses a quinoxaline-pyrazole-ethane diamine backbone, suggesting divergent target selectivity compared to the pyrrolidine-based analogs.

Pharmacological and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : The thiazolyloxy group in the target compound may enhance solubility compared to the trifluoroethyl group in ’s compound, which is typically lipophilic .

- Kinase Inhibition Potential: The morpholinopyridine and quinoxaline moieties in and , respectively, are associated with kinase inhibition (e.g., PI3K or EGFR targets). The thiazole group in the target compound could similarly modulate kinase binding but with distinct electronic properties .

- Metabolic Stability : The 3,5-dimethoxyphenyl group, common to both the target compound and ’s molecule, may improve metabolic stability due to steric hindrance of oxidative degradation .

Research Findings and Limitations

- Gaps in Data: No direct pharmacological or clinical data for the target compound were identified in the provided evidence. Comparisons rely on structural analogies.

- Patent Context: emphasizes solid-state formulations, while focuses on compositions for cancer treatment. This underscores the importance of formulation optimization for pyrrolidine/quinoxaline derivatives .

- Synthetic Challenges: The thiazolyloxy-pyrrolidine linkage in the target compound may pose synthetic hurdles compared to the morpholinopyridine or quinoxaline systems, affecting scalability.

Biological Activity

N-(3,5-dimethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a thiazole and a dimethoxyphenyl group. Its structural formula can be represented as follows:

Table 1: Structural Features

| Component | Description |

|---|---|

| Pyrrolidine | Five-membered nitrogen-containing ring |

| Thiazole | Heterocyclic compound with sulfur |

| Dimethoxyphenyl | Aromatic ring with two methoxy groups |

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of thiazole have shown efficacy against various viral infections.

- Anti-HIV Activity : The compound has demonstrated potential against HIV-1 with an EC50 value of approximately 3.98 μM, indicating its ability to inhibit viral replication effectively while maintaining a favorable therapeutic index (CC50/EC50) greater than 105.25 .

The mechanism by which this compound exerts its effects involves the inhibition of viral enzymes critical for replication. Specifically, it may target the reverse transcriptase enzyme in HIV, which is essential for converting viral RNA into DNA.

Case Studies and Research Findings

- Study on Antiviral Efficacy :

- Cytotoxicity Assessment :

Table 2: Summary of Biological Activities

| Activity Type | EC50 (μM) | CC50 (μM) | Therapeutic Index |

|---|---|---|---|

| Anti-HIV | 3.98 | >400 | >105.25 |

| Anti-TMV | 58.7 | Not specified | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.